molecular formula C4HCl2IS B1355080 2,5-Dichloro-3-iodothiophene CAS No. 43225-59-8

2,5-Dichloro-3-iodothiophene

Cat. No.: B1355080
CAS No.: 43225-59-8
M. Wt: 278.93 g/mol
InChI Key: DPXGPXPLIDOIPQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and materials science due to their unique electronic properties. The presence of chlorine and iodine atoms on the thiophene ring enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-iodothiophene typically involves halogenation reactions. One common method is the iodination of 2,5-dichlorothiophene using iodine and a suitable oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-iodothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like bromine or chlorosulfonic acid in solvents like acetic acid or chloroform.

    Cross-Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2,5-Dichloro-3-iodothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-iodothiophene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine and iodine atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the thiophene ring. In cross-coupling reactions, the compound forms organometallic intermediates that facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiophene: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.

    3-Iodothiophene: Lacks the chlorine atoms, which affects its reactivity and electronic properties.

    2,5-Dibromothiophene: Similar in reactivity but with different halogen atoms, leading to variations in reaction conditions and products.

Uniqueness

2,5-Dichloro-3-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

2,5-dichloro-3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXGPXPLIDOIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515016
Record name 2,5-Dichloro-3-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43225-59-8
Record name 2,5-Dichloro-3-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-iodothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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